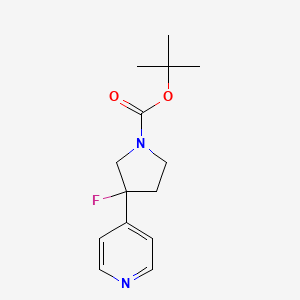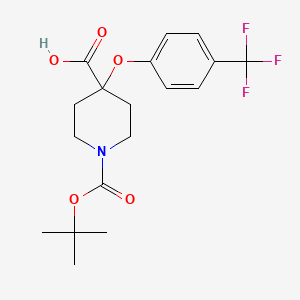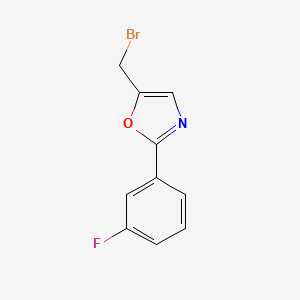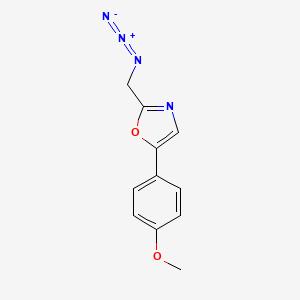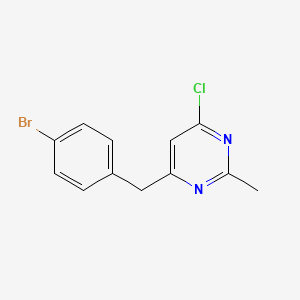
4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine
説明
The compound “4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the addition of the bromobenzyl, chloro, and methyl groups. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring would be a bromobenzyl group at the 4-position, a chlorine atom at the 6-position, and a methyl group at the 2-position .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The bromine atom in the bromobenzyl group could potentially be a site of electrophilic aromatic substitution reactions. The chlorine atom could also be reactive, particularly in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromobenzyl and chloropyrimidine groups could contribute to its polarity, solubility, and reactivity .科学的研究の応用
Synthesis and Structural Analysis
- The synthesis and crystal structure of related compounds, such as 2-amino-4-chloro-5-(4-methylbenzyl)-6-methylpyrimidine, have been studied. These investigations provide insights into the molecular configurations and potential applications of similar pyrimidine derivatives in designing new materials and drugs (Guo et al., 2007).
Chemical Reactions and Catalysis
- Research into the regioselective synthesis of alkynylpyrimidines through Pd/C–Cu catalyzed coupling reactions demonstrates the utility of halo pyrimidines (including structures similar to 4-(4-Bromobenzyl)-6-chloro-2-methylpyrimidine) as intermediates in organic synthesis (M. Pal et al., 2006).
Medicinal Chemistry and Drug Design
- The development of thiazolo[4,5-d]pyrimidine derivatives from related pyrimidine compounds indicates the potential of these structures in creating new therapeutic agents with specific biological activities, including antibacterial properties (M. Rahimizadeh et al., 2006).
Process Chemistry
- Studies on the synthesis process of 4,6-dichloro-2-methylpyrimidine, an important intermediate in pharmaceuticals, highlight the relevance of pyrimidine derivatives in the pharmaceutical industry and the optimization of their production processes (Guo Lei-ming, 2012).
作用機序
Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target. The bromobenzyl and chloropyrimidine groups could potentially interact with various biological macromolecules .
Safety and Hazards
特性
IUPAC Name |
4-[(4-bromophenyl)methyl]-6-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGUVTMUIPQFBCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



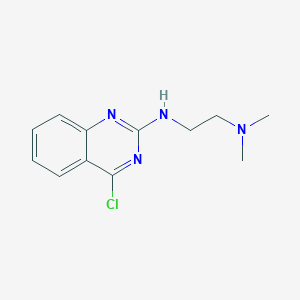



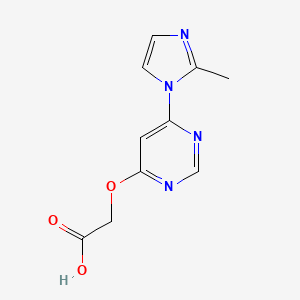

![2-Benzyl-1-isobutyl-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479267.png)
![2-Benzyl-1-(tert-butyl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1479268.png)
